N-(2,5-dimethylphenyl)-4-{2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}-4-oxobutanamide
Description
N-(2,5-DIMETHYLPHENYL)-4-[2-(NAPHTHALEN-1-YLOXY)ACETOHYDRAZIDO]-4-OXOBUTANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both aromatic and hydrazido functional groups, making it a subject of interest for chemists and researchers.
Properties
Molecular Formula |
C24H25N3O4 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-4-[2-(2-naphthalen-1-yloxyacetyl)hydrazinyl]-4-oxobutanamide |
InChI |
InChI=1S/C24H25N3O4/c1-16-10-11-17(2)20(14-16)25-22(28)12-13-23(29)26-27-24(30)15-31-21-9-5-7-18-6-3-4-8-19(18)21/h3-11,14H,12-13,15H2,1-2H3,(H,25,28)(H,26,29)(H,27,30) |
InChI Key |
OBZZZMGZNLMQNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)NNC(=O)COC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHYLPHENYL)-4-[2-(NAPHTHALEN-1-YLOXY)ACETOHYDRAZIDO]-4-OXOBUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,5-dimethylphenylamine with naphthalen-1-yloxyacetic acid hydrazide under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHYLPHENYL)-4-[2-(NAPHTHALEN-1-YLOXY)ACETOHYDRAZIDO]-4-OXOBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2,5-DIMETHYLPHENYL)-4-[2-(NAPHTHALEN-1-YLOXY)ACETOHYDRAZIDO]-4-OXOBUTANAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHYLPHENYL)-4-[2-(NAPHTHALEN-1-YLOXY)ACETOHYDRAZIDO]-4-OXOBUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-DIMETHYLPHENYL)-1-NAPHTHAMIDE
- N-(2,5-DIMETHYLPHENYL)-2,2-DIMETHYLPROPANAMIDE
- N-(2,5-DIMETHYLPHENYL)GLUTARIMIDE
Uniqueness
N-(2,5-DIMETHYLPHENYL)-4-[2-(NAPHTHALEN-1-YLOXY)ACETOHYDRAZIDO]-4-OXOBUTANAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
